Home > Products > Screening Compounds P47544 > 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol - 2098070-32-5

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Catalog Number: EVT-1772747
CAS Number: 2098070-32-5
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: These compounds represent a novel class of heterocycles synthesized and characterized for their structural properties. [] Six of these compounds were confirmed using X-ray crystallography. []

2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines

  • Compound Description: This series of compounds was synthesized using cyclocondensation reactions. [] The crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, a representative compound, was determined. []

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (1/1)

  • Compound Description: This compound is a 1:1 adduct analyzed using X-ray crystallography to determine its crystal structure. [, ] It displays interesting intermolecular hydrogen bonding patterns. []

2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol

  • Compound Description: This compound, a pyridylpyrazole with a hydroxyethyl substituent, was synthesized and analyzed using X-ray crystallography. [] Density functional theory calculations were performed to understand its electronic properties. [] It exhibits significant antioxidant and biological activities, including DPPH radical scavenging, anti-inflammatory, anticancer, and wound healing properties. []

S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl))-4H-1,2,4-triazole-3-thiols

  • Compound Description: This group of compounds was investigated for their optical activity. [, ] Specifically, 1-(4-fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio))methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol exhibited levorotatory properties, indicating potential for further preclinical research. [, ]

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of compounds was synthesized and their antibacterial activity was evaluated. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [] It demonstrates promising antitumor activity in preclinical models. []

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals a planar benzimidazole ring system and a pyrrolidine ring adopting an envelope conformation. [] The crystal packing is stabilized by various intermolecular interactions. []

Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound's crystal structure was determined using X-ray diffraction. []

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)-methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

  • Compound Description: This cadmium(II) complex, incorporating a benzimidazole and a pyrazole moiety within its ligand structure, was synthesized and characterized using X-ray crystallography. []

Ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate (AV0038)

  • Compound Description: AV0038 is a potential anti-influenza drug candidate that has undergone preclinical testing to evaluate its pharmacological properties, including solubility, stability, metabolic stability, plasma protein binding, pharmacokinetics, bioavailability, and toxicity. []

S-derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols

  • Compound Description: This series of substituted bis-1,2,4-triazoles was synthesized and evaluated for anti-hypoxic activity in models of acute hypoxia with hypertension. [] Notably, 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one showed promising activity, exceeding that of the reference drug Mexidol. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives

  • Compound Description: These novel pyrazole-based heterocycles attached to a sugar moiety were synthesized and evaluated for their anti-diabetic activity using the urinary glucose excretion (UGE) method. [] Compounds 12f, 12h, and 12i exhibited moderate activity compared to the standard drug remogliflozin. []

Salts of 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine

  • Compound Description: This group includes various salts of 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine, with particular emphasis on the hydrochloride salt. [] These compounds are proposed for the treatment and prophylaxis of diseases mediated by the sigma receptor, including diarrhea, lipoprotein disorders, migraine, obesity, arthritis, hypertension, arrhythmia, ulcers, learning and memory deficits, cognitive impairment, neurodegenerative diseases, demyelinating diseases, drug dependence, tardive dyskinesia, ischemic stroke, epilepsy, shock, stress, cancer, psychotic conditions, inflammations, and autoimmune diseases. []

Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate

  • Compound Description: This compound was synthesized via the reaction of 5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-ol and ethyl 2-bromoacetate. [] Crystallographic analysis revealed that the benzene rings linked to the central pyrazole ring exhibit significant twisting. []

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: These compounds were synthesized and characterized for their potential antifungal activity, specifically targeting the enzyme 14-α-demethylase lanosterol (3LD6). [] Docking studies suggest potential interactions with the enzyme's active site. []
  • Compound Description: These metal complexes were synthesized and their interactions with calf thymus DNA were investigated using various techniques. [] The complexes showed DNA-binding affinity, and molecular docking studies suggested potential as inhibitors of the enzyme Glu-6p. [] Additionally, they exhibited antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis. []

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole

  • Compound Description: These novel compounds, incorporating both 1,3,4-oxadiazole and benzoxazole moieties, were synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. [] Molecular docking studies were conducted to assess their interactions with the Mycobacterium tuberculosis H37Rv receptor. []

4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs

  • Compound Description: This group of compounds was synthesized and their structures were determined based on chemical and spectroscopic evidence. []

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

  • Compound Description: This compound was synthesized and its structure was analyzed using X-ray crystallography, revealing a pyrazoline ring in an envelope conformation and a near-perpendicular orientation of the aniline group. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

  • Compound Description: This compound is a novel aminofurazan-based Rho kinase inhibitor investigated for its effects on the pulmonary vascular bed and monocrotaline-induced pulmonary hypertension in rats. [] It exhibited potent vasodilatory effects and showed promise in attenuating pulmonary hypertension. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, incorporating a thieno[2,3-d]pyrimidine moiety, was synthesized and characterized using various spectroscopic techniques. []

Ethyl 3-[(2-{[4-(hexyloxycarbonylamino-iminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-ylamino]propionate

  • Compound Description: This compound is a potent inhibitor of factor Xa and has been investigated for its use in treating thromboembolic disorders. Various polymorphs, salts, and dosage forms of this compound have been developed and patented. [, , , , , , , , , , , , ]

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol Derivatives

  • Compound Description: These compounds were synthesized using an efficient four-component domino reaction and evaluated for their antibacterial activity. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a novel pyrimidin-4-amine fungicide with excellent activity against Puccinia sorghi and Erysiphe graminis. [] It was discovered through optimization efforts starting from the insecticide tebufenpyrad. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with potential for treating central nervous system disorders. [] It exhibits favorable drug-like properties and increases cerebrospinal fluid glycine levels in rats. []

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1) and Derivatives

  • Compound Description: Compound 1 and its derivatives are selective orexin 2 receptor antagonists (2-SORA) investigated for their sleep-promoting properties. [] Optimization efforts led to the discovery of potent and orally active 2-SORA with efficacy comparable to seltorexant. []

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides

  • Compound Description: These compounds were synthesized and their self-assembling properties were evaluated using dynamic light scattering (DLS) measurements. [] The nonyl ester derivative formed liposomes, indicating potential as synthetic lipids for drug delivery systems. []
  • Compound Description: BI 894416 and BI 1342561 are potent and selective spleen tyrosine kinase (SYK) inhibitors developed for treating severe asthma. [] They have been synthesized and labeled with carbon-14 and deuterium for use in bioanalytical and metabolic studies. []
  • Compound Description: These novel compounds were synthesized and evaluated for their herbicidal activity. [] Several derivatives displayed promising inhibitory effects on various weeds. []

Properties

CAS Number

2098070-32-5

Product Name

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

IUPAC Name

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c1-2-11-8-12(14-15(11)6-7-16)10-4-3-5-13-9-10/h3-5,8-9,16H,2,6-7H2,1H3

InChI Key

IQBMANNMRRERGY-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1CCO)C2=CN=CC=C2

Canonical SMILES

CCC1=CC(=NN1CCO)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.